ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate
CAS No.: 1309174-06-8
Cat. No.: VC4159626
Molecular Formula: C10H15N3O2
Molecular Weight: 209.249
* For research use only. Not for human or veterinary use.
![ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate - 1309174-06-8](/images/structure/VC4159626.png)
Specification
CAS No. | 1309174-06-8 |
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Molecular Formula | C10H15N3O2 |
Molecular Weight | 209.249 |
IUPAC Name | ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C10H15N3O2/c1-3-15-10(14)9-7-6-11-5-4-8(7)13(2)12-9/h11H,3-6H2,1-2H3 |
Standard InChI Key | QDMBFQKQGKWMAO-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN(C2=C1CNCC2)C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a bicyclic framework comprising a pyrazole ring fused to a partially saturated pyridine ring (tetrahydro-pyridine). The pyrazole moiety is substituted with a methyl group at the 1-position and an ethyl carboxylate ester at the 3-position. The tetrahydro modification of the pyridine ring reduces aromaticity, enhancing conformational flexibility and reactivity .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
IUPAC Name | Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate | |
CAS Registry Number | 1309174-06-8 | |
Molecular Formula | ||
SMILES Notation | O=C(C1=NN(C)C2=C1CNCC2)OCC |
The stereoelectronic effects of the methyl and ethyl carboxylate groups influence the compound’s dipole moment () and partition coefficient (), critical for its pharmacokinetic behavior .
Spectroscopic Identification
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural confirmation:
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-NMR (400 MHz, CDCl): Signals at δ 1.35 (t, 3H, CH-ethyl), 2.50 (s, 3H, N-CH), and 3.70–4.20 (m, 4H, tetrahydro-pyridine protons) .
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ESI-MS: A molecular ion peak at , consistent with its molar mass .
Synthesis and Manufacturing
Synthetic Routes
Industrial and laboratory syntheses typically employ cyclocondensation strategies:
Cyclocondensation of Hydrazines with Cyclic Ketones
A two-step process involving:
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Formation of the Pyrazole Core: Reaction of methylhydrazine with ethyl 3-oxo-4,5,6,7-tetrahydro-pyridine-2-carboxylate under acidic conditions.
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Ring Closure: Intramolecular cyclization catalyzed by phosphoryl chloride (POCl) at 80–100°C, yielding the fused pyrazolo-pyridine system .
Microwave-Assisted Synthesis
Accelerated synthesis via microwave irradiation reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C), improving yields (≥85%) while minimizing side products.
Table 2: Comparative Synthesis Metrics
Method | Yield (%) | Time | Purity (%) |
---|---|---|---|
Conventional Cyclization | 72 | 6–8 h | 95 |
Microwave-Assisted | 88 | 15 min | 98 |
Physicochemical Properties
Thermal and Solubility Profiles
The compound is a white crystalline solid with a melting point of 142–145°C. Its solubility varies significantly across solvents:
Table 3: Solubility in Common Solvents (25°C)
Solvent | Solubility (mg/mL) |
---|---|
Water | 1.2 |
Ethanol | 45.8 |
Dichloromethane | 112.4 |
Dimethyl Sulfoxide | 89.6 |
The limited aqueous solubility () necessitates prodrug strategies or salt formation for pharmaceutical formulations .
Stability and Degradation
Stability studies under accelerated conditions (40°C, 75% RH) show <5% degradation over 6 months when stored in amber glass under nitrogen. Hydrolysis of the ester group is the primary degradation pathway, with a half-life () of 32 days in pH 7.4 buffer .
Biological Activity and Mechanistic Insights
Pharmacological Targets
The compound’s pyrazolo-pyridine scaffold exhibits affinity for multiple biological targets:
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Phosphodiesterase 4 (PDE4): Inhibition constant () = 0.8 μM, suggesting potential in treating inflammatory disorders.
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Dopamine D Receptor: Moderate antagonism (), indicating possible applications in neuropharmacology.
Structure-Activity Relationships (SAR)
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Methyl Substitution: The 1-methyl group enhances metabolic stability by sterically shielding the pyrazole nitrogen from oxidative demethylation.
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Ethyl Carboxylate: The ester moiety improves membrane permeability compared to carboxylic acid analogs () .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key intermediate in synthesizing kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and GABA receptor agonists .
Material Science Applications
Its rigid, nitrogen-rich structure makes it a candidate for:
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Coordination Polymers: Forms stable complexes with transition metals (Cu, Fe) for catalytic applications.
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Ionic Liquids: Functionalization with alkyl chains yields low-melting-point salts for green chemistry processes .
Precaution Code | Instruction |
---|---|
P261 | Avoid breathing dust/airborne particles |
P280 | Wear protective gloves/eye protection |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water |
Environmental Impact
Biodegradation studies indicate moderate persistence (half-life in soil = 28 days). Aquatic toxicity () mandates controlled waste disposal .
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